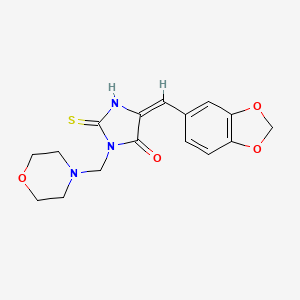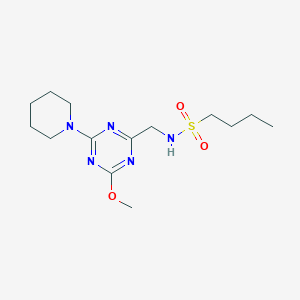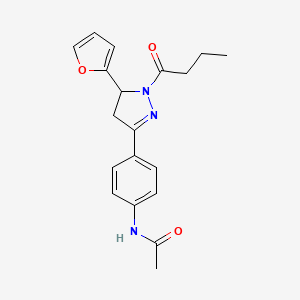
5-(1,3-benzodioxol-5-ylmethylene)-3-(morpholinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-ylmethylene)-3-(morpholinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzodioxol-5-ylmethylene)-3-(morpholinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzodioxol-5-ylmethylene)-3-(morpholinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Coordination Polymers
Research by Zang et al. (2011) on coordination polymers based on 5-iodo-isophthalic acid (5-iipa) with various nitrogen ligands demonstrates the structural diversity and potential applications of similar compounds in creating supramolecular structures through halogen bonding. These coordination polymers could have implications in materials science, particularly in the design of novel materials with specific electronic or optical properties Zang, S., Fan, Y., Li, J.-B., Hou, H., & Mak, T. (2011). Crystal Growth & Design.
Synthesis of Functionalized Hydantoin Derivatives
Kamila, S., Ankati, H., & Biehl, E. (2011) explored the microwave-assisted synthesis of novel functionalized hydantoin derivatives, leading to the generation of 5-(Z) Arylidene-4H-imidazoles. This research highlights the synthetic methodologies that might be applicable to the compound , focusing on the potential for generating novel compounds with significant biological activities Kamila, S., Ankati, H., & Biehl, E. (2011). Molecules.
Antioxidant Activity of Thiazol-4-ones
Zvezdanović, J. et al. (2014) conducted a study on 2-amino-5-alkylidenethiazol-4-ones, investigating their antioxidant activity. Their findings could provide insight into the chemical behavior and potential applications of similar structures in medicinal chemistry, especially concerning oxidative stress-related conditions Zvezdanović, J., Daskalova, L., Yancheva, D., Cvetković, D., Marković, D., Anderluh, M., & Šmelcerović, A. (2014). Monatshefte für Chemie - Chemical Monthly.
Electrochemical Studies on Benzimidazole Derivatives
Yadav, M. et al. (2016) studied the electrochemical properties of synthesized benzimidazole derivatives, providing insights into the corrosion inhibition properties of these compounds. This research may suggest potential industrial applications of the specified compound in protecting materials against corrosion Yadav, M., Kumar, S., Purkait, T., Olasunkanmi, L., Bahadur, I., & Ebenso, E. (2016). Journal of Molecular Liquids.
Eigenschaften
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15-12(7-11-1-2-13-14(8-11)23-10-22-13)17-16(24)19(15)9-18-3-5-21-6-4-18/h1-2,7-8H,3-6,9-10H2,(H,17,24)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBXPCPDPTULD-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-ylmethylene)-3-(morpholinomethyl)-2-thioxotetrahydro-4H-imidazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)
![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)


![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)
![Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate](/img/structure/B2556804.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2556807.png)